4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate
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Overview
Description
4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate. One common method involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base to form 4-benzyloxybenzyl alcohol. This intermediate is then reacted with phenyl isocyanate to form the carbamoyl derivative. Finally, the acetylation of the phenyl group is achieved using acetic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the carbamoyl group can produce corresponding amines.
Substitution: Substitution of the acetate group can lead to the formation of various esters or amides.
Scientific Research Applications
4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Benzyloxy)phenyl]carbamoyl}phenylboronic acid
- 4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl isocyanate
- 4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl methyl ester
Uniqueness
4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
Molecular Formula |
C22H19NO4 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
[4-[(4-phenylmethoxyphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H19NO4/c1-16(24)27-21-11-7-18(8-12-21)22(25)23-19-9-13-20(14-10-19)26-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,23,25) |
InChI Key |
BZKMSHGWQSXHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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